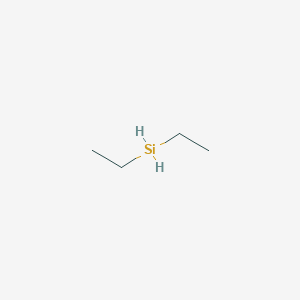

Diethylsilane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

diethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXUKTLCVSGCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH2]CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | Diethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

207.52 [mmHg] | |

| Record name | Diethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-91-6 | |

| Record name | Diethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Diethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylsilane ((C₂H₅)₂SiH₂) is a versatile organosilane compound recognized for its utility as a reducing agent and as a precursor in chemical vapor deposition processes. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of this compound. Detailed experimental protocols for its synthesis and application in chemical reductions are presented, alongside a thorough analysis of its spectroscopic characteristics. All quantitative data have been summarized in structured tables for ease of reference, and key molecular and procedural information is visualized through diagrams generated using Graphviz (DOT language).

Chemical and Physical Properties

This compound is a clear, colorless liquid that is highly flammable.[1][2] It is miscible with several organic solvents, including tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂Si | [2] |

| Molecular Weight | 88.22 g/mol | [2] |

| Boiling Point | 56 °C | [1] |

| Melting Point | -134 °C | [1] |

| Density | 0.681 g/cm³ at 25 °C | [1] |

| Flash Point | -20 °C | [1] |

| Vapor Pressure | 207.52 mmHg | [2] |

Molecular Structure

The molecular structure of this compound features a central silicon atom bonded to two ethyl groups and two hydrogen atoms, resulting in a tetrahedral geometry around the silicon atom.

Reactivity and Applications

This compound is a potent reducing agent, particularly for the deoxygenation of carbonyl compounds to their corresponding alkanes. This reactivity is often enhanced by the presence of a Lewis acid, such as tris(pentafluorophenyl)borane, which activates the carbonyl group towards hydride transfer from the silane.[4][5]

Reduction of Ketones

A common application of this compound is the reduction of ketones to alkanes. The general mechanism involves the activation of the ketone by a Lewis acid, followed by hydride transfer from the this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of diethyldichlorosilane with a hydride-donating agent like lithium aluminum hydride (LiAlH₄).[6]

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)[7]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distillation apparatus

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Nitrogen or Argon gas supply

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.

-

Under a positive pressure of nitrogen or argon, charge the flask with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add a solution of diethyldichlorosilane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of LiAlH₄.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully quench any excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.

-

Filter the resulting mixture to remove the inorganic salts.

-

The this compound product is isolated from the filtrate by fractional distillation. The boiling point of this compound is 56 °C.[1]

Reduction of a Ketone to an Alkane

The following is a general procedure for the reduction of a ketone to its corresponding alkane using this compound, adapted from a similar procedure using triethylsilane.[8]

Materials:

-

Ketone

-

This compound

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) or another suitable Lewis acid

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous dichloromethane.

-

Add the Lewis acid catalyst (e.g., a catalytic amount of B(C₆F₅)₃) to the solution.

-

Add this compound to the reaction mixture (typically 2-3 equivalents relative to the ketone).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure alkane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are relatively simple and consistent with its molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups, with coupling between them. The protons directly attached to the silicon (Si-H) will appear as a multiplet. Based on data for similar silanes like dimethylsilane, the Si-H protons would likely appear around 3.80 ppm, while the ethyl protons would be further upfield.[9]

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₃) | ~0.9 | Triplet |

| ¹H (-CH₂-) | ~0.5 | Quartet |

| ¹H (Si-H) | ~3.8 | Multiplet |

| ¹³C (-CH₃) | ~7 | - |

| ¹³C (-CH₂-) | ~4 | - |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups.[2][10][11]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2950 | C-H stretch (asymmetric) | Strong |

| ~2870 | C-H stretch (symmetric) | Strong |

| ~2130 | Si-H stretch | Strong |

| ~1460 | C-H bend (methylene) | Medium |

| ~1380 | C-H bend (methyl) | Medium |

| ~1235 | Si-CH₂ wag | Medium |

| ~1010 | C-C stretch | Medium |

| ~965 | Si-H bend | Strong |

| ~720 | Si-C stretch | Strong |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 88 is often of low intensity.[2] Common fragmentation pathways for alkylsilanes involve the loss of alkyl radicals and hydrogen.[12][13][14]

-

m/z = 59: Loss of an ethyl group ([M - C₂H₅]⁺). This is often a prominent peak.

-

m/z = 58: Loss of an ethyl group and a hydrogen atom.

-

m/z = 43: This could correspond to [SiH₃]⁺ with rearrangement or other fragment ions.

-

m/z = 31: This could correspond to [SiH₃]⁺.

Safety Information

This compound is a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and eye irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, molecular structure, reactivity, and spectroscopic characteristics of this compound. The experimental protocols for its synthesis and use as a reducing agent offer practical guidance for researchers. The compiled data and visualizations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. This compound | 542-91-6 | FD61147 | Biosynth [biosynth.com]

- 2. This compound | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. C=O reduction to CH2 - Wordpress [reagents.acsgcipr.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Preparation of Diethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of diethylsilane ((C₂H₅)₂SiH₂), a valuable organosilicon compound with applications in organic synthesis and materials science. This document details the experimental protocols for the two most common and effective methods: the reduction of diethyldichlorosilane using lithium aluminum hydride and the Grignard reaction. Quantitative data is summarized in structured tables, and reaction pathways and workflows are illustrated with clear diagrams.

Overview of Synthetic Methodologies

The synthesis of this compound predominantly relies on two key chemical transformations starting from the readily available precursor, diethyldichlorosilane ((C₂H₅)₂SiCl₂).

-

Reduction of Diethyldichlorosilane: This method involves the use of a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to replace the chlorine atoms with hydrogen atoms. This is a direct and often high-yielding route to this compound.

-

Grignard Reaction: This approach utilizes a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), to introduce the ethyl groups onto a silicon backbone. While more complex, this method is fundamental in organosilicon chemistry.

Data Presentation

The following tables summarize the key quantitative data associated with the materials and reactions for the synthesis of this compound.

Table 1: Properties of Key Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | CAS Number |

| This compound | (C₂H₅)₂SiH₂ | 88.22 | 56 | 0.681 | 542-91-6[1][2][3][4][5] |

| Diethyldichlorosilane | (C₂H₅)₂SiCl₂ | 157.11 | 125-131 | 1.05 | 1719-53-5[6] |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Decomposes | 0.917 | 16853-85-3 |

| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | - | - | 925-90-6 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | 60-29-7 |

Table 2: Summary of Reaction Conditions for this compound Synthesis

| Parameter | Reduction with LiAlH₄ | Grignard Reaction |

| Starting Material | Diethyldichlorosilane | Dichlorosilane |

| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Ethylmagnesium Bromide (C₂H₅MgBr) |

| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours | 2 hours |

| Quenching Agent | Ethyl acetate, followed by saturated aqueous ammonium chloride | Saturated aqueous ammonium chloride |

| Typical Yield | 85-95% (representative) | Variable, requires optimization |

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary methods of this compound synthesis.

Synthesis of this compound via Reduction of Diethyldichlorosilane with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of dichlorosilanes.

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Ethyl Acetate

-

Saturated Aqueous Ammonium Chloride

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

-

Reagent Preparation: Lithium aluminum hydride (1.1 equivalents) is carefully suspended in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere. The suspension is then cooled to 0°C using an ice bath.

-

Addition of Diethyldichlorosilane: Diethyldichlorosilane (1.0 equivalent) is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension at 0°C over 30-60 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is stirred for an additional 2-3 hours.

-

Work-up: The reaction flask is cooled back to 0°C in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate. This is followed by the careful addition of a saturated aqueous solution of ammonium chloride to hydrolyze the aluminum salts.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by fractional distillation. The fraction boiling at 56°C is collected as pure this compound.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Ethyl Bromide

-

Dichlorothis compound ((C₂H₅)₂SiCl₂)

-

Anhydrous Diethyl Ether

-

Saturated Aqueous Ammonium Chloride

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent:

-

A three-neck round-bottom flask is flame-dried and equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet.

-

Magnesium turnings (2.2 equivalents) are placed in the flask. A crystal of iodine is added as an initiator.

-

A solution of ethyl bromide (2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of bubbling.

-

The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

-

Reaction with Diethyldichlorosilane:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of diethyldichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up:

-

The reaction mixture is cooled in an ice bath, and saturated aqueous ammonium chloride is added slowly to quench the reaction and precipitate the magnesium salts.

-

The ethereal layer is decanted, and the solid residue is washed with two portions of diethyl ether.

-

-

Drying and Solvent Removal:

-

The combined ethereal solutions are washed with water and then dried over anhydrous sodium sulfate.

-

The drying agent is filtered off, and the diethyl ether is removed by distillation.

-

-

Purification:

-

The resulting crude this compound is purified by fractional distillation, collecting the fraction at 56°C.

-

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for the synthesis of this compound via reduction.

Caption: Experimental workflow for the Grignard synthesis of this compound.

Caption: Core synthetic pathways to this compound.

References

An In-depth Technical Guide to the Physical Constants of Diethylsilane (CAS: 542-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical constants of diethylsilane. The information is compiled from various scientific and technical sources, offering a centralized resource for professionals in research and development. This document presents quantitative data in a structured format, outlines experimental methodologies for property determination, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

This compound, with the chemical formula (C₂H₅)₂SiH₂, is a flammable, colorless liquid. It is an organosilane compound used in various chemical syntheses, including as a reducing agent and as a precursor for silicon-containing materials.

Quantitative Data Summary

The physical constants of this compound are summarized in the table below for easy reference and comparison. Data has been aggregated from multiple sources to provide a comprehensive overview.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 542-91-6 | - | - |

| Molecular Formula | C₄H₁₂Si | - | - |

| Molecular Weight | 88.22 | g/mol | [1] |

| Physical Properties | |||

| Boiling Point | 56 - 57 | °C | [1] |

| Melting Point / Freezing Point | -132 to -134.3 | °C | [1] |

| Density | 0.681 - 0.6837 | g/mL at 20-25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.391 - 1.3921 | - | [1] |

| Vapor Pressure | 207.52 | mmHg | |

| Safety and Flammability | |||

| Flash Point | -20 | °C | [1] |

| Auto-ignition Temperature | 218 | °C | |

| Explosive Limits (in air) | 1.1 (Lower) | vol % | |

| Other Properties | |||

| Kinematic Viscosity | 0.4 | cSt at 25°C | |

| Solubility | Insoluble in water; Miscible with THF, ether, benzene | - |

Experimental Protocols

The determination of the physical constants listed above is conducted through established experimental methodologies. While specific protocols for every cited value are not always published, the following describes the standard techniques used for these measurements.

A 1951 research memorandum from the National Advisory Committee for Aeronautics (NACA) details the preparation and measurement of several physical properties of this compound[1].

-

Synthesis: this compound was prepared by the reduction of diethyldichlorosilane. Initially, lithium hydride was used as the reducing agent. However, subsequent experiments showed that lithium aluminum hydride provided a smoother and more complete reaction[1]. The product was distilled from the reaction flask as it formed and then purified using a vacuum-jacketed column[1].

-

Density Measurement: The density of this compound was determined using a pycnometer. The accuracy of these measurements was reported to be approximately ±0.0002 g/mL at 20°C and ±0.0005 g/mL at 0°C[1].

-

Boiling and Freezing Point Determination: While the specific apparatus is not detailed in the NACA report, the boiling and freezing points were measured for the purified substance[1]. Standard methods for boiling point determination for volatile liquids include simple distillation or using a Thiele tube apparatus, where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.

-

Refractive Index Measurement: The refractive index was also measured, likely using a standard refractometer, such as an Abbe refractometer. This instrument measures the angle of refraction of light as it passes from a prism of known refractive index into the liquid sample.

-

Flash Point Determination: The flash point of volatile and flammable liquids like this compound is typically determined using a closed-cup method, such as the one described in ASTM D93. This standard test method involves heating the sample in a closed cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors ignite.

Visualizations

The following diagram illustrates a common synthetic pathway for producing this compound.

Caption: Synthesis of this compound via Reduction.

References

A Technical Guide to the Spectroscopic Characterization of Diethylsilane

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for diethylsilane ((C₂H₅)₂SiH₂), a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and analysis in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. Due to the compound's volatility and potential air-sensitivity, sample preparation requires careful handling under an inert atmosphere.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the silyl hydrides (Si-H₂), the methylene protons (-CH₂-), and the methyl protons (-CH₃).

Note: The following data are estimated based on established chemical shift principles and data from analogous organosilanes, as specific experimental values were not available in the cited literature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| -CH₃ | Triplet (t) | 0.9 - 1.0 | JHCCH ≈ 7-8 Hz |

| -CH₂- | Quartet (q) | 0.5 - 0.7 | JHCCH ≈ 7-8 Hz |

| Si-H₂ | Multiplet (m) | 3.7 - 3.9 | - |

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides two signals, corresponding to the two chemically distinct carbon environments in the ethyl groups.

Note: The following data are estimated based on established chemical shift principles and data from analogous organosilanes, as specific experimental values were not available in the cited literature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Approx. Chemical Shift (δ, ppm) |

| -C H₃ | 7 - 9 |

| -C H₂- | 2 - 4 |

Experimental Protocol for NMR Spectroscopy

Given that this compound is a volatile and potentially air-sensitive liquid, the following protocol is recommended.[1]

-

Solvent Preparation: Use a deuterated solvent (e.g., Benzene-d₆ or Chloroform-d) that has been thoroughly degassed via several freeze-pump-thaw cycles and dried over molecular sieves.

-

Sample Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.[2]

-

Tube Filling: In the inert atmosphere, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the prepared deuterated solvent.[1] Transfer this solution into a clean, dry NMR tube. For highly air-sensitive applications, a J-Young NMR tube with a sealable tap is recommended to ensure a long-term inert environment.[2]

-

Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher sample concentration (50-100 mg) and a greater number of scans are typically required.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic Si-H bond.

Table 3: Key IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2955 | Strong | C-H Asymmetric Stretch |

| 2925 | Strong | C-H Symmetric Stretch |

| 2875 | Strong | C-H Symmetric Stretch |

| 2130 | Very Strong | Si-H Stretch |

| 1460 | Medium | -CH₂- Scissoring |

| 1415 | Medium | C-H Deformation |

| 1235 | Medium | Si-CH₂- Wagging |

| 1010 | Medium | C-C Stretch |

| 965 | Strong | Si-H₂ Bending |

| 725 | Very Strong | Si-C Stretch / -CH₂- Rocking |

Experimental Protocol for IR Spectroscopy

As a volatile liquid, this compound can be analyzed "neat" using a sealed liquid cell.[3]

-

Cell Preparation: Use a sealed liquid transmission cell equipped with IR-transparent salt plates (e.g., KBr or NaCl). Ensure the windows are clean, dry, and free of scratches.

-

Sample Loading: In a fume hood or glovebox, use a syringe to carefully inject a few drops of neat this compound into the cell's injection port, ensuring no air bubbles are trapped inside.[4] The typical path length for neat liquids is 0.01-0.05 mm.

-

Background Collection: Acquire a background spectrum of the empty, clean cell.

-

Sample Spectrum Acquisition: Place the filled cell in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: After analysis, thoroughly flush the cell with a dry, volatile solvent (e.g., hexane or dichloromethane) and dry it with a stream of inert gas.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern under ionization, which aids in structural confirmation. Electron Ionization (EI) is a common method for such volatile, non-polar compounds.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound [5][6]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 88 | 15 | [C₄H₁₂Si]⁺˙ (Molecular Ion, M⁺˙) |

| 59 | 100 | [(C₂H₅)SiH₂]⁺ (Base Peak, [M-C₂H₅]⁺) |

| 58 | 85 | [(C₂H₅)SiH]⁺˙ |

| 43 | 20 | [CH₃SiH₂]⁺ |

| 31 | 30 | [SiH₃]⁺ |

Proposed Fragmentation Pathway

The primary fragmentation pathway involves the loss of one of the ethyl groups (a loss of 29 Da) to form the highly stable silyl cation at m/z 59, which is the base peak. Subsequent loss of H₂ or other rearrangements can lead to the other observed fragments.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as heptane or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection: Inject 1 µL of the sample solution in splitless mode. Set the injector temperature to ~220°C.

-

Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up at a rate of 10-20°C/min to a final temperature of ~250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Temperatures: Set the ion source and transfer line temperatures to ~250°C.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how the different spectroscopic techniques are applied to determine the structure of this compound. Each method provides complementary information, leading to a full structural elucidation.

Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. DIMETHYLSILANE(1111-74-6) 1H NMR spectrum [chemicalbook.com]

- 4. Triethylsilane(617-86-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C4H12Si | CID 68337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

The Reactivity of Diethylsilane with Inorganic Halides and Acids: An In-depth Technical Guide

Introduction

Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, serves as a versatile reducing and silylating agent in a variety of chemical transformations. Its reactivity, characterized by the presence of two reactive silicon-hydrogen bonds, allows for the reduction of various inorganic halides and reactions with protic acids. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of inorganic halides and acids, targeting researchers, scientists, and drug development professionals. The information presented is a synthesis of foundational studies and contemporary understanding of hydrosilane chemistry, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the polarity of the Si-H bond. The silicon atom is more electropositive than hydrogen, leading to a hydridic character of the hydrogen atom. This enables this compound to act as a hydride donor, particularly in the presence of Lewis acids or electrophilic species. The reactions can proceed through various mechanisms, including nucleophilic attack by the hydride, single-electron transfer, and concerted pathways, often influenced by the nature of the substrate and reaction conditions.

Reactions with Inorganic Halides

This compound reacts with a variety of inorganic halides, leading to the reduction of the metal or non-metal center and the formation of diethylhalosilanes and other silicon-containing byproducts. The extent of reduction and the nature of the products are highly dependent on the specific halide and the reaction stoichiometry.

Quantitative Data Summary

The following tables summarize the quantitative data for the reaction of this compound with various inorganic halides. The primary products observed are typically diethylhalosilanes, with the inorganic halide being reduced to a lower oxidation state or the elemental form.

Table 1: Reaction of this compound with Metal Halides

| Inorganic Halide | Molar Ratio (Halide:Et₂SiH₂) | Temperature (°C) | Reaction Time (h) | Major Silicon Product(s) | Yield (%) | Inorganic Product(s) | Reference |

| Mercuric Bromide (HgBr₂) | 1:1 (deficiency of Et₂SiH₂) | Reflux | - | Diethylbromosilane | 81 | Hg₂Br₂, Hg | [1] |

| Antimony Trichloride (SbCl₃) | 1:2 | 25 | - | Diethylchlorosilane | 90 | Sb | [1] |

| Copper(II) Chloride (CuCl₂) | 1:1 | 100 | - | Diethylchlorosilane | 85 | CuCl | [1] |

| Titanium(IV) Chloride (TiCl₄) | 1:1 | 25 | - | Diethylchlorosilane, (C₂H₅)₂SiCl-O-Si(C₂H₅)₂Cl | - | TiCl₃ | [1] |

| Vanadium Oxytrichloride (VOCl₃) | 1:1 | 25 | - | Diethylchlorosilane | - | VOCl₂ | [1] |

| Ammonium Chloroplatinate ((NH₄)₂PtCl₆) | 1:3 | 25 | - | Diethylchlorosilane | - | Pt | [1] |

Table 2: Synthesis of Diethylhalosilanes

| Target Compound | Reactants | Molar Ratio | Conditions | Yield (%) | Reference |

| Diethylbromosilane | This compound, Mercuric Bromide | 2:1 | Gentle reflux | 81 | [1] |

| Diethyliodosilane | This compound, Mercuric Iodide | 2:1 | Gentle reflux | 75 | [1] |

Experimental Protocols

General Procedure for the Reaction of this compound with Metal Halides:

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is used. All glassware should be oven-dried and cooled under a stream of dry nitrogen.

-

Procedure: The inorganic halide is charged into the reaction flask under a nitrogen atmosphere. This compound is then added, either neat or as a solution in a dry, inert solvent (e.g., hexane, toluene). The reaction mixture is stirred at the desired temperature for the specified time.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solid inorganic products are removed by filtration under an inert atmosphere. The filtrate, containing the organosilicon products, is then purified by fractional distillation.

-

Characterization: The identity and purity of the products are confirmed by boiling point determination, density measurements, and spectroscopic methods (e.g., IR, NMR).

Specific Protocol: Synthesis of Diethylbromosilane from this compound and Mercuric Bromide[1]:

-

In a flask equipped for distillation, a deficiency of this compound is reacted with mercuric bromide.

-

The mixture is gently refluxed.

-

The product, diethylbromosilane, is distilled from the reaction mixture. The reported yield is 81%.

Reaction Pathways and Mechanisms

The reaction of this compound with inorganic halides can proceed through different mechanistic pathways depending on the nature of the halide.

-

For reducible metal halides (e.g., HgBr₂, CuCl₂): The reaction likely involves a hydride transfer from the this compound to the metal center, leading to its reduction. This can occur in a stepwise manner, with the initial formation of a diethylhalosilane and a reduced metal halide species. Further reaction can lead to the elemental metal.

Caption: Proposed pathway for the reaction of this compound with a reducible metal halide.

-

For Lewis acidic halides (e.g., SbCl₃, TiCl₄): The reaction may be initiated by the coordination of the Lewis acidic halide to the hydride of this compound, enhancing its hydridic character and facilitating hydride transfer.

Caption: Reaction pathway involving a Lewis acidic inorganic halide.

Reactions with Inorganic Acids

This compound reacts with strong protic acids, leading to the evolution of hydrogen gas and the formation of various organosilicon products, including disiloxanes. The nature of the product is highly dependent on the acid and the reaction conditions, particularly the presence or absence of water.

Quantitative Data Summary

Table 3: Reaction of this compound with Inorganic Acids

| Inorganic Acid | Molar Ratio (Acid:Et₂SiH₂) | Temperature (°C) | Major Silicon Product(s) | Yield (%) | Observations | Reference |

| Sulfuric Acid (100%) | Deficiency of acid | - | sym-Tetraethyldisiloxane | 81 | Vigorous reaction | [1] |

| Nitric Acid (15 M) | Deficiency of acid | - | sym-Tetraethyldisiloxane | - | Vigorous reaction | [1] |

| Chlorosulfonic Acid | - | - | Diethylchlorosilane | - | Vigorous reaction | [1] |

Experimental Protocols

General Procedure for the Reaction of this compound with Strong Acids:

-

Caution: These reactions are often vigorous and exothermic, and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

-

Apparatus: A reaction vessel equipped with a dropping funnel, a gas outlet, and a magnetic stirrer is used. The reaction is typically performed under an inert atmosphere.

-

Procedure: this compound is placed in the reaction vessel and cooled in an ice bath. The strong acid is then added dropwise with vigorous stirring. The rate of addition should be controlled to manage the exothermicity and gas evolution.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The organic layer containing the silicon products is separated from the acid layer. The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.

Reaction Pathways and Mechanisms

The reaction with protic acids is believed to proceed via protonation of the hydride on the silicon atom, leading to the formation of a transient silylium-like species and subsequent reaction with a nucleophile (e.g., water, another silane molecule, or the conjugate base of the acid).

In the case of sulfuric and nitric acids with a deficiency of the acid, the formation of sym-tetraethyldisiloxane suggests a pathway involving the hydrolysis of an intermediate species.

Caption: Proposed pathway for the reaction of this compound with a strong acid, leading to the formation of sym-tetraethyldisiloxane.

With chlorosulfonic acid, the formation of diethylchlorosilane indicates that the chloride ion acts as the nucleophile, trapping the silylium-like intermediate.

Conclusion

This compound exhibits a rich and varied reactivity with inorganic halides and acids. It serves as an effective reducing agent for many metal halides, providing a route to lower oxidation state inorganic species and functionalized organosilanes. Its reactions with strong acids are vigorous and can lead to the formation of disiloxanes or halosilanes depending on the acid used. The data and protocols presented in this guide offer a foundational understanding for researchers exploring the applications of this compound in synthesis and materials science. Further investigation into the detailed mechanisms of these reactions, particularly with modern analytical techniques, would provide deeper insights and potentially unlock new synthetic methodologies.

References

Thermal Stability and Decomposition of Diethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane (DES), with the chemical formula (C₂H₅)₂SiH₂, is an organosilane compound of significant interest in various fields, including materials science for the deposition of silicon-containing films and potentially as a reducing agent in pharmaceutical synthesis. A thorough understanding of its thermal stability and decomposition pathways is crucial for its safe handling, optimization of its applications, and predicting potential impurities or byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying chemical processes.

Thermal Decomposition of this compound

The thermal decomposition of this compound can proceed through two primary pathways: heterogeneous decomposition on surfaces and homogeneous decomposition in the gas phase. The dominant pathway is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalytic surfaces.

Heterogeneous (Surface) Decomposition

The decomposition of this compound on silicon surfaces has been extensively studied. The primary mechanism involves the dissociative adsorption of DES onto the surface, followed by a β-hydride elimination reaction.

Decomposition Products and Mechanism:

Upon adsorption onto a silicon surface at temperatures around 300 K, this compound dissociatively adsorbs, forming silicon hydride (Si-H) and ethyl (Si-C₂H₅) surface species.[1] As the temperature is increased, the ethyl groups decompose. The main decomposition products observed are ethylene (C₂H₄) and hydrogen (H₂) .[1]

The formation of ethylene is consistent with a β-hydride elimination mechanism . In this process, a hydrogen atom from the β-carbon (the carbon atom adjacent to the silicon-bound carbon) of the ethyl group is transferred to the silicon atom, leading to the formation of a Si-H bond and the release of an ethylene molecule.[1]

The overall surface reaction can be represented as:

Si-C₂H₅(ad) → Si-H(ad) + C₂H₄(g)

At temperatures above 800 K, the hydrogen atoms recombine and desorb from the surface as H₂ gas.[1] If hydrogen is not present on the surface, carbon deposition from the decomposition of ethyl groups can occur.[1]

Quantitative Data for Surface Decomposition:

The following table summarizes the kinetic parameters for the first-order decomposition of the ethyl group (SiC₂H₅) on a Si(111) 7x7 surface.

| Parameter | Value | Unit | Reference |

| Activation Energy (Ed) | 36 | kcal/mol | [1] |

| Pre-exponential Factor (νd) | 2.7 x 10⁹ | s⁻¹ | [1] |

Desorption Temperatures of Products:

The desorption of the decomposition products from a Si(111) 7x7 surface occurs at specific temperature ranges.

| Product | Desorption Temperature Range (K) | Peak Desorption Temperature (K) | Reference |

| Ethylene (C₂H₄) | 600 - 750 | ~700 | [1] |

| Hydrogen (H₂) | 750 - 810 | ~810 | [1] |

Homogeneous (Gas-Phase) Decomposition

Direct experimental data on the homogeneous thermal decomposition of this compound is limited in the scientific literature. However, insights can be drawn from studies on analogous ethylsilanes, such as ethylsilane (C₂H₅SiH₃).

Inferred Decomposition Products and Mechanism:

By analogy to ethylsilane, the gas-phase pyrolysis of this compound is expected to primarily yield ethylene (C₂H₄) and silane (SiH₄) through a unimolecular decomposition pathway.[2] The proposed mechanism for ethylsilane involves an initial 1,1-hydrogen elimination to form an ethylsilylene intermediate, which then undergoes β-hydride elimination. A similar pathway can be postulated for this compound.

It is important to note that in the absence of a catalytic surface, higher temperatures are generally required to initiate gas-phase decomposition compared to surface-catalyzed decomposition. For instance, gas-phase pyrolysis of ethylsilane has shown a significantly higher activation barrier (around 65 kcal/mol) compared to the surface-catalyzed decomposition of the ethyl group on silicon (36 kcal/mol).[1]

In the presence of oxygen or other reactive species, a wider range of hazardous decomposition products can be formed, including carbon monoxide, formaldehyde, and silicon dioxide.

Bond Dissociation Energies

| Bond | General BDE Range (kcal/mol) | Notes | Reference |

| Si-H | 84 - 104 | Generally weaker than C-H bonds. Methyl, chloro, and fluoro substituents strengthen the bond, while silyl and phenyl groups weaken it. | [3] |

| Si-C | ~88 | Similar in strength to C-C bonds. | |

| C-C | ~83-85 | ||

| C-H | ~98-104 |

The Si-H bond is generally weaker than the C-H bond, and the Si-C bond is comparable in strength to a C-C single bond. This suggests that the initial decomposition steps could involve either Si-H or Si-C bond cleavage, depending on the specific molecular environment and reaction conditions.

Experimental Protocols

The study of this compound's thermal decomposition employs various high-vacuum and spectroscopic techniques. Below are detailed methodologies for key experiments.

Temperature Programmed Desorption (TPD)

Objective: To identify the desorption products and their desorption temperatures from a surface.

Methodology:

-

A clean single-crystal silicon wafer is mounted in an ultra-high vacuum (UHV) chamber.

-

The crystal is cooled to a low temperature (e.g., 200 K).

-

This compound vapor is introduced into the chamber and allowed to adsorb onto the cold silicon surface.

-

The crystal is then heated at a linear rate (e.g., 2 K/s).

-

A quadrupole mass spectrometer is used to monitor the species desorbing from the surface as a function of temperature.

-

The mass spectra are analyzed to identify the desorbing molecules and their respective desorption peak temperatures.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the chemical species present on a surface before, during, and after heating.

Methodology:

-

A high surface area porous silicon sample is placed in a UHV chamber equipped with infrared transparent windows (e.g., KBr).

-

An initial FTIR spectrum of the clean silicon surface is recorded as a baseline.

-

This compound is introduced into the chamber and allowed to adsorb onto the silicon surface at a specific temperature (e.g., 300 K).

-

An FTIR spectrum of the surface with the adsorbed species is recorded.

-

The sample is then subjected to a series of annealing steps at progressively higher temperatures.

-

After each annealing step, the sample is cooled, and an FTIR spectrum is recorded.

-

The changes in the vibrational modes (e.g., Si-H, C-H stretches) are analyzed to determine the chemical transformations occurring on the surface.

Gas-Phase Pyrolysis using a Shock Tube

Objective: To study the kinetics and mechanism of homogeneous gas-phase decomposition at high temperatures.

Methodology:

-

A mixture of this compound highly diluted in an inert gas (e.g., Argon) is prepared.

-

The gas mixture is introduced into the driven section of a shock tube.

-

A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that rapidly heats and pressurizes the gas mixture to a specific temperature and pressure.

-

The reaction proceeds for a very short, well-defined period.

-

The product mixture is rapidly cooled by an expansion wave.

-

The composition of the post-shock gas mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

-

By varying the temperature and monitoring the reactant and product concentrations, the reaction kinetics can be determined.

Visualizations

Decomposition Pathway on a Silicon Surface

Caption: Heterogeneous decomposition pathway of this compound on a silicon surface.

Experimental Workflow for TPD

Caption: Experimental workflow for Temperature Programmed Desorption (TPD).

Conclusion

The thermal stability and decomposition of this compound are highly dependent on the reaction environment. On silicon surfaces, it undergoes a relatively low-temperature decomposition via a well-characterized β-hydride elimination pathway, yielding ethylene and hydrogen. The gas-phase decomposition is less understood but is expected to require higher temperatures and proceed through different intermediates to yield primarily ethylene and silane. A comprehensive understanding of these decomposition pathways is essential for the effective and safe utilization of this compound in various high-technology and pharmaceutical applications. Further research into the homogeneous decomposition kinetics and product distribution would be beneficial for a more complete picture of this compound's thermal behavior.

References

An In-depth Technical Guide to Quantum Chemical Calculations on Diethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on diethylsilane (Et₂SiH₂). It details the computational methodologies, conformational analysis, and predicted molecular properties, serving as a valuable resource for researchers in computational chemistry, materials science, and drug development where organosilanes are of interest.

Introduction

This compound is an organosilane of fundamental interest due to its relatively simple structure that still exhibits complex conformational isomerism. Understanding the potential energy surface, stable conformers, and vibrational properties of this compound through computational methods provides a foundational understanding for the behavior of more complex polysilanes and silicon-containing materials. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy.

Computational Methodology

The data and analyses presented in this guide are derived from established quantum chemical protocols. The primary method for obtaining the optimized geometries of this compound conformers is the Møller-Plesset perturbation theory at the second order (MP2) with the "Full" keyword, indicating that all electrons are included in the correlation treatment. A large and flexible basis set, 6-311+G(2df,pd), was employed to ensure a high-quality description of the electronic structure.[1]

Experimental Protocols:

-

Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Q-Chem.[2]

-

Geometry Optimization: The initial step involves finding the equilibrium geometry for each conformer. This is an iterative process where the energy of the molecule is minimized with respect to all atomic coordinates. A stationary point on the potential energy surface is located when the forces on all atoms are negligible.

-

Frequency Calculations: Following a successful geometry optimization, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are essential for predicting infrared and Raman spectra.

-

Conformational Search and Potential Energy Surface (PES) Scan: To identify all stable conformers and the transition states that connect them, a systematic scan of the potential energy surface is conducted. This is typically achieved by systematically rotating the dihedral angles defining the orientation of the two ethyl groups. For each step in the rotation, a constrained geometry optimization is performed. The resulting energy profile reveals the low-energy conformers as minima and the rotational barriers as saddle points (transition states).[3][4]

-

Thermochemical Calculations: High-accuracy composite methods, such as the Gaussian-3 (G3) theory, are employed to predict thermochemical properties like the standard enthalpy of formation (ΔfH°₂₉₈K), standard entropy (S°₂₉₈K), and heat capacity (Cv).[5] These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.

The logical workflow for these calculations is depicted in the following diagram:

Conformational Analysis

This compound has four key conformers arising from the rotation around the two Si-C bonds. These are designated as gauche-gauche (gg), trans-trans (tt), trans-gauche (tg), and gauche-gauche' (gg'). Ab initio calculations have identified the gauche-gauche conformer as the most stable, or global minimum, on the potential energy surface.[1] The higher energy gauche-gauche' conformer was not observed experimentally in microwave spectroscopy studies.[1]

The relationship between these conformers is illustrated below:

3.1. Relative Energies of Conformers

While the gauche-gauche conformer is established as the most stable, specific relative energies for the other conformers of this compound from the searched literature are not available. The table below summarizes the stability hierarchy.

| Conformer | Point Group | Relative Energy (kcal/mol) |

| gauche-gauche (gg) | C₂ | 0.00 (Global Minimum) |

| trans-gauche (tg) | C₁ | Data not available |

| trans-trans (tt) | C₂ᵥ | Data not available |

| gauche-gauche' (gg') | C₂ | Data not available |

3.2. Rotational Barriers

The energy barriers for the interconversion between these conformers have been computationally investigated. However, specific values for the rotational barriers of this compound were not found in the searched literature.

| Transition | Transition State | Rotational Barrier (kcal/mol) |

| gg ↔ tg | TS1 | Data not available |

| tg ↔ tt | TS2 | Data not available |

| gg ↔ gg' | TS3 | Data not available |

Molecular Properties

4.1. Optimized Geometries

The optimized Cartesian coordinates for the principal axes of the this compound conformers, calculated at the MP2(Full)/6-311+G(2df,pd) level of theory, are presented below.[6]

Table 1: Optimized Geometry of the gauche-gauche Conformer

| Atom | X (Å) | Y (Å) | Z (Å) |

| Si1 | 0.000000 | 1.041090 | 0.000000 |

| H2 | 0.493105 | 1.906170 | -1.094193 |

| H3 | -0.493105 | 1.906170 | 1.094193 |

| C4 | 1.407363 | -0.031502 | 0.623047 |

| H5 | 2.223340 | 0.616700 | 0.945154 |

| H6 | 1.076111 | -0.561829 | 1.516943 |

| C7 | -1.407363 | -0.031502 | -0.623047 |

| H8 | -1.076111 | -0.561829 | -1.516943 |

| H9 | -2.223340 | 0.616700 | -0.945154 |

| C10 | -1.902619 | -1.023817 | 0.427698 |

| H11 | -2.241227 | -0.511700 | 1.327057 |

| H12 | -2.733905 | -1.621763 | 0.059756 |

| H13 | -1.113536 | -1.712247 | 0.725664 |

| C14 | 1.902619 | -1.023817 | -0.427698 |

| H15 | 1.113536 | -1.712247 | -0.725664 |

| H16 | 2.241227 | -0.511700 | -1.327057 |

| H17 | 2.733905 | -1.621763 | -0.059756 |

Table 2: Optimized Geometry of the gauche-gauche' Conformer

| Atom | X (Å) | Y (Å) | Z (Å) |

| Si1 | -0.026945 | 1.012190 | 0.224074 |

| H2 | -0.069762 | 2.426608 | -0.205724 |

| H3 | 0.118408 | 0.978508 | 1.697335 |

| C4 | 1.466500 | 0.161058 | -0.537021 |

| H5 | 1.230085 | -0.095113 | -1.571633 |

| H6 | 2.276826 | 0.889498 | -0.590252 |

| C7 | -1.646029 | 0.192552 | -0.254669 |

| H8 | -1.812677 | 0.364983 | -1.319377 |

| H9 | -2.448992 | 0.721959 | 0.261098 |

| C10 | -1.721533 | -1.302153 | 0.050765 |

| H11 | -1.518377 | -1.505875 | 1.100908 |

| H12 | -2.704851 | -1.708804 | -0.177117 |

(Note: Due to the length, the coordinates for the trans-trans and trans-gauche conformers are omitted here but are available in the supplementary information of the cited reference.[6])

4.2. Vibrational Frequencies

The calculated harmonic vibrational frequencies are crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared and Raman spectra. A complete list of calculated vibrational frequencies for the gauche-gauche conformer of this compound was not available in the searched literature.

Table 3: Calculated Vibrational Frequencies for the gauche-gauche Conformer

| Mode | Frequency (cm⁻¹) | Description |

| ... | Data not available | ... |

4.3. Thermochemical Properties

Thermochemical data are vital for understanding the stability and reactivity of molecules. High-level calculations are required for accurate predictions.

Table 4: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Value | Method |

| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | Data not available | G3 or similar |

| Standard Entropy (S°₂₉₈K) | Data not available | G3 or similar |

| Heat Capacity (Cv) | Data not available | G3 or similar |

Conclusion

This technical guide has summarized the key aspects of quantum chemical calculations on this compound. The conformational landscape is characterized by four main conformers, with the gauche-gauche form being the most stable. While high-quality optimized geometries are available, a complete set of quantitative data for relative energies, rotational barriers, vibrational frequencies, and thermochemical properties is not readily found in the surveyed literature. The methodologies outlined provide a robust framework for researchers to either reproduce these findings or to compute the missing data to further enhance our understanding of this fundamental organosilane molecule.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Diethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols related to the hydrolysis and condensation of diethylsilane ((C₂H₅)₂SiH₂). While specific kinetic data for this compound is not extensively available in publicly accessible literature, this guide establishes a robust framework based on the well-understood principles of silane chemistry, drawing parallels from closely related organosilanes. The provided experimental protocols offer a clear methodology for researchers to generate specific quantitative data for this compound.

Core Reaction Mechanism: A Two-Stage Process

The conversion of this compound into polysiloxane networks is fundamentally a two-stage process: hydrolysis followed by condensation.

1.1. Stage 1: Hydrolysis

In the initial stage, the silicon-hydride (Si-H) bonds of this compound undergo hydrolysis in the presence of water. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of hydride groups with hydroxyl groups (-OH) and the liberation of hydrogen gas. The hydrolysis of this compound proceeds sequentially to form diethylsilanediol ((C₂H₅)₂Si(OH)₂).

1.2. Stage 2: Condensation

The resultant diethylsilanediol is a highly reactive intermediate containing two silanol (Si-OH) groups. These silanol groups readily undergo condensation to form stable siloxane bonds (Si-O-Si), releasing water as a byproduct. This process, known as water condensation, is the primary pathway for the formation of poly(diethylsiloxane). The condensation can proceed to form both linear chains and cyclic structures.

The overall reaction can be summarized as follows:

(C₂H₅)₂SiH₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2H₂ n(C₂H₅)₂Si(OH)₂ → [-Si(C₂H₅)₂-O-]n + nH₂O

Reaction Pathways and Mechanisms

The mechanisms of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with both acid and base catalysis playing a crucial role in accelerating the reactions.[1]

2.1. Acid-Catalyzed Mechanism

Under acidic conditions, a hydronium ion (H₃O⁺) can protonate a water molecule, increasing its nucleophilicity for attack on the silicon-hydride bond. Alternatively, for the condensation step, a silanol group can be protonated, making it a better leaving group (H₂O) and rendering the silicon atom more susceptible to nucleophilic attack by another silanol group. Acid catalysis generally favors the hydrolysis reaction over condensation.[1]

2.2. Base-Catalyzed Mechanism

In basic media, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the silicon atom, facilitating the displacement of the hydride ion. For condensation, a silanol group can be deprotonated to form a highly reactive silanolate anion (Si-O⁻), which then attacks another neutral silanol. Base catalysis typically leads to faster condensation rates relative to hydrolysis.[1]

The logical flow of these reaction pathways is illustrated in the diagrams below.

Caption: Sequential hydrolysis of this compound to diethylsilanediol.

Caption: Condensation pathways of diethylsilanediol to linear and cyclic products.

Quantitative Data and Reaction Kinetics

While specific kinetic parameters for this compound are not readily found in the literature, the following tables present data for related alkoxysilanes to provide a quantitative context for the expected reaction kinetics. The rates of hydrolysis and condensation are influenced by factors such as pH, temperature, solvent, and the concentration of reactants.[2][3]

Table 1: Hydrolysis Kinetic Data for Model Silane Compounds

| Silane Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Diethyldiethoxysilane | Acidic (HCl) | Data not available | Data not available | N/A |

| Methyltriethoxysilane (MTES) | Acidic (pH 3.13) | Not directly reported | 57.61 kJ/mol | [2] |

| Tetraethoxysilane (TEOS) | Acidic (pH 3.13) | Not directly reported | 31.52 kJ/mol | [2] |

| 3-Cyanopropyltriethoxysilane | Alkaline | Not directly reported | 20 kJ/mol | [4] |

| 3-Cyanopropyltriethoxysilane | Acidic | Not directly reported | 58 kJ/mol | [4] |

Table 2: Condensation Kinetic Data for Model Silane Compounds

| Silanol Precursor | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Silanols from TEOS | Alkaline (NH₃) | 3.2 to 32 x 10³ s⁻¹ (average) | Data not available | [2] |

| Silanols from GPTMS* | pH 5.4, 26°C | Very slow (weeks) | 68.4 kJ/mol (for epoxy ring opening) | [5] |

Note: GPTMS is γ-Glycidoxypropyltrimethoxysilane. The condensation is noted as being very slow under these conditions.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of this compound hydrolysis and condensation using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Protocol 1: Quantitative ¹H NMR Spectroscopy for Monitoring this compound Hydrolysis

This protocol allows for the in-situ monitoring of the disappearance of this compound and the appearance of hydrogen gas and diethylsilanediol.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Materials:

-

This compound

-

Deuterated solvent (e.g., Acetone-d₆, THF-d₈)

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., 1,3,5-trioxane, accurately weighed)

-

Catalyst (e.g., HCl or NaOH solution in D₂O)

-

NMR tubes

-

-

Procedure:

-

Prepare a stock solution of the internal standard in the chosen deuterated solvent.

-

In an NMR tube, add a precise volume of the internal standard stock solution.

-

Add a precise amount of this compound to the NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) to quantify the starting concentration of this compound relative to the internal standard.

-

To initiate the reaction, add a precise volume of D₂O containing the desired catalyst concentration.

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the initial phase, then less frequently).

-

Process the spectra and integrate the characteristic peaks for this compound (Si-H protons), the internal standard, and the evolving peaks corresponding to diethylsilanediol (Si-OH protons, which will exchange with D₂O and may not be directly quantifiable, but the ethyl protons will shift). The evolution of H₂ can also be monitored if the peak does not overlap with other signals.

-

Plot the concentration of this compound versus time to determine the reaction rate. From this data, the reaction order and rate constant can be calculated.

-

4.2. Protocol 2: GC-MS Analysis of this compound Hydrolysis and Condensation Products

This protocol is suitable for identifying and quantifying the reactants, intermediates, and products of the reaction at discrete time points.

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Materials:

-

This compound

-

Solvent (e.g., anhydrous diethyl ether, THF)

-

Water

-

Catalyst (e.g., HCl, NaOH)

-

Quenching agent (e.g., anhydrous magnesium sulfate)

-

Internal standard for GC analysis (e.g., dodecane)

-

-

Procedure:

-

Set up a temperature-controlled reaction vessel with stirring.

-

Add the solvent, this compound, and the internal standard to the reaction vessel.

-

Initiate the reaction by adding a known amount of water and catalyst.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a drying agent like anhydrous magnesium sulfate to remove unreacted water.

-

If necessary, derivatize the silanol groups to make them more volatile for GC analysis (e.g., using a silylating agent like BSTFA), although diethylsilanediol may be directly analyzable.[6]

-

Inject the quenched (and derivatized, if applicable) sample into the GC-MS.

-

Develop a GC method that effectively separates this compound, diethylsilanediol, and any linear or cyclic oligomers.

-

Use the mass spectrometer to identify the components based on their fragmentation patterns.

-

Quantify the peak areas relative to the internal standard to determine the concentration of each species at each time point.

-

Plot the concentration profiles over time to determine the reaction kinetics.

-

Caption: Experimental workflow for quantitative NMR analysis of this compound hydrolysis.

Conclusion

The hydrolysis and condensation of this compound are fundamental reactions for the synthesis of poly(diethylsiloxane) materials. While the core mechanisms are well-understood from the broader field of silane chemistry, this guide highlights the need for specific quantitative kinetic studies on this compound. The provided reaction pathways and detailed experimental protocols offer a solid foundation for researchers to investigate these reactions in detail, enabling a more precise control over the synthesis of diethylsiloxane-based materials for various applications in research, materials science, and drug development.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Diethylsilane Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylsilane ((C₂H₅)₂SiH₂), a member of the organosilane family, is a versatile and reactive dihydrosilane. Characterized by the presence of two ethyl groups and two hydrogen atoms attached to a central silicon atom, its chemistry is dominated by the reactivity of the Si-H bonds. It serves as a powerful and often gentle reducing agent and a key building block in hydrosilylation reactions. Its utility extends from academic research to industrial applications, including the synthesis of fine chemicals, pharmaceuticals, and materials science for microelectronics.[1][2] This guide provides a comprehensive overview of the synthesis, core chemical reactions, and experimental applications of this compound, with a focus on practical data and methodologies for the research scientist.

Physical and Spectroscopic Properties

This compound is a clear, colorless, and highly flammable liquid.[3] Proper handling and storage are critical due to its reactivity and flammability. Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₁₂Si | [4][5] |

| Molecular Weight | 88.22 g/mol | [4][5] |

| Boiling Point | 56 °C | [2][4] |

| Melting Point | -132 °C | [2] |

| Density | 0.681 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.391 - 1.3921 | [3] |

| Flash Point | -20 °C | [3] |

| Auto-ignition Temp. | 218 °C | [3] |

Synthesis of this compound

The synthesis of this compound and other alkylsilanes is most commonly achieved through the reduction of the corresponding alkylchlorosilanes. This method is favored for its directness and high yields.

Experimental Protocol: Reduction of Diethyldichlorosilane

This protocol is based on established methods for the synthesis of alkylsilanes from their corresponding chlorides.

Materials:

-

Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

-

Lithium aluminum hydride (LiAlH₄) or Lithium hydride (LiH)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Inert gas supply (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask with a dropping funnel, reflux condenser (fitted with a drying tube), and a gas inlet. Purge the entire system with an inert gas.

-

Reagent Charging: Charge the flask with a stirred suspension of the reducing agent (e.g., LiAlH₄) in anhydrous diethyl ether.

-

Addition of Precursor: Add diethyldichlorosilane, either neat or dissolved in anhydrous ether, dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue stirring and refluxing the mixture for several hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture. The product, this compound, is volatile (bp 56 °C) and can be isolated directly from the reaction mixture by fractional distillation.

-

Purification: The collected distillate can be further purified by a final fractional distillation to yield high-purity this compound.

Core Chemistry and Applications

The reactivity of this compound is centered around the Si-H bond, making it a key reagent in reduction and hydrosilylation reactions.

References